1-Methyl-1H-pyrrole-2-carboxylic acid 1-Methyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6973-60-0
VCID: VC21188058
InChI: InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)
SMILES: CN1C=CC=C1C(=O)O
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

1-Methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 6973-60-0

Cat. No.: VC21188058

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-pyrrole-2-carboxylic acid - 6973-60-0

Specification

CAS No. 6973-60-0
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 1-methylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)
Standard InChI Key ILAOVOOZLVGAJF-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(=O)O
Canonical SMILES CN1C=CC=C1C(=O)O

Introduction

Chemical Identification and Structure

1-Methyl-1H-pyrrole-2-carboxylic acid contains a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and a carboxylic acid moiety at the C-2 position. This structure confers unique reactivity patterns that make it valuable in synthetic organic chemistry.

Chemical Identifiers

The compound is identified through various systematic naming conventions and unique identifiers as detailed in the following table:

IdentifierValue
CAS Number6973-60-0
Molecular FormulaC6H7NO2
Molecular Weight125.127 g/mol
IUPAC Name1-methylpyrrole-2-carboxylic acid
InChI KeyILAOVOOZLVGAJF-UHFFFAOYSA-N
SMILES NotationCN1C=CC=C1C(=O)O
PubChem CID81453
MDL NumberMFCD00003088

Common Synonyms

The compound is known by several synonyms in scientific literature:

  • 1-Methyl-2-pyrrolecarboxylic acid

  • N-Methylpyrrole-2-carboxylic acid

  • 1H-Pyrrole-2-carboxylic acid, 1-methyl

  • 2-Carboxy-1-methyl-1H-pyrrole

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Methyl-1H-pyrrole-2-carboxylic acid is crucial for its application in various research contexts and synthetic procedures.

Physical Properties

The key physical characteristics of the compound are summarized in the following table:

PropertyValue
Physical StateSolid
Melting Point136-138°C
Boiling Point276.6±13.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point121.1±19.8°C
Purity (Commercial)97%
SolubilitySoluble in polar organic solvents
AppearanceCrystalline solid

Chemical Reactivity

The compound exhibits characteristic reactivity patterns based on its functional groups:

  • The carboxylic acid group participates in typical acid-base reactions, esterification, and amidation.

  • The pyrrole ring is susceptible to electrophilic aromatic substitution reactions, with the electron-rich positions being highly reactive.

  • The N-methyl group affects the electronic distribution in the pyrrole ring, influencing reactivity patterns compared to unsubstituted pyrrole derivatives.

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 1-Methyl-1H-pyrrole-2-carboxylic acid, with variations depending on scale requirements and available starting materials.

Laboratory Synthesis

Laboratory synthesis typically follows one of these pathways:

  • N-Methylation of pyrrole-2-carboxylic acid

  • Carboxylation of N-methylpyrrole at the 2-position

  • Oxidation of 2-formyl-1-methylpyrrole

The compound can be prepared with up to 97% purity using controlled reaction conditions and purification techniques such as recrystallization.

Industrial Production

For larger scale production, the synthesis is optimized for efficiency and yield:

  • Reaction parameters are carefully controlled to minimize by-product formation

  • Purification methods such as crystallization from appropriate solvents are employed

  • The product is typically packaged in amber glass bottles to protect from light exposure

CategoryDescription
GHS ClassificationGHS07 (Warning)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Risk PhrasesR36/37/38
Safety PhrasesS22-S24/25
Hazard CodesXi (Irritant)
Target OrgansRespiratory system
Storage Class11 - Combustible Solids

Applications in Research and Development

1-Methyl-1H-pyrrole-2-carboxylic acid finds applications across several fields due to its versatile structure and reactivity.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis:

  • Preparation of 1-Methyl-2-phenyl-1H-pyrrole through palladium-catalyzed decarboxylative cross-coupling reaction with phenylbromide

  • Synthesis of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one via ruthenium-catalyzed oxidative coupling with 3-hexyne

  • Formation of diverse pyrrole derivatives through functionalization of various positions on the pyrrole ring

  • Preparation of heterocyclic compounds with potential biological activities

Medicinal Chemistry

In medicinal chemistry, the compound and its derivatives are investigated for:

  • Development of novel antibacterial agents

  • Creation of enzyme inhibitors

  • Synthesis of compounds with potential pharmacological activities

  • Structure-activity relationship studies

Research indicates that certain derivatives of this compound exhibit antimicrobial properties, with some showing activity against bacterial strains such as Staphylococcus aureus.

Material Science

Applications in material science include:

  • Development of conductive polymers

  • Creation of specialized coating materials

  • Research into novel materials with specific properties

Derivatives and Related Compounds

Several derivatives of 1-Methyl-1H-pyrrole-2-carboxylic acid have been synthesized and studied for various applications.

Halogenated Derivatives

Halogen-substituted derivatives have gained interest in medicinal chemistry:

  • 3-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid: Demonstrates enhanced biological activities due to the electron-withdrawing effect of the fluorine substituent

  • 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid: Utilized in the development of antibacterial compounds

These halogenated derivatives have shown promising results in inhibiting bacterial DNA gyrase with nanomolar IC50 values.

Formyl Derivatives

4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid features a formyl group at position 4, which enables:

  • Additional functionalization through condensation reactions

  • Enhanced reactivity for specific synthetic applications

  • Creation of compounds with potential biological activities

Protected Amino Derivatives

4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid contains a protected amino group, making it valuable for:

  • Peptide synthesis as a building block

  • Drug development targeting specific biological pathways

  • Bioconjugation processes to attach drugs to biomolecules

  • Research in neuroscience focusing on neuroactive compounds

Spectroscopic Properties and Analysis

Spectroscopic techniques are essential for the identification and characterization of 1-Methyl-1H-pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information:

  • ¹H NMR typically shows characteristic signals for:

    • Pyrrole ring protons (δ 6.0-7.0 ppm)

    • N-methyl protons (δ 3.5-4.0 ppm)

    • Carboxylic acid proton (δ 10-13 ppm)

  • ¹³C NMR reveals the carbon framework with distinctive signals for:

    • Carboxylic carbon (δ 160-170 ppm)

    • Pyrrole ring carbons (δ 110-130 ppm)

    • N-methyl carbon (δ 30-40 ppm)

Mass Spectrometry

Mass spectrometry helps confirm the molecular weight and fragmentation pattern of the compound:

  • Molecular ion peak at m/z 125

  • Characteristic fragmentation patterns including loss of -OH, -COOH, and other structural fragments

Infrared Spectroscopy

IR spectroscopy reveals functional group information:

  • O-H stretching vibration (3000-3500 cm⁻¹)

  • C=O stretching vibration (1700-1730 cm⁻¹)

  • C=C and C-N stretching vibrations characteristic of the pyrrole ring

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